molecular formula C17H12Br2N2O3 B12638570 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid CAS No. 918946-20-0

3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid

Cat. No.: B12638570
CAS No.: 918946-20-0
M. Wt: 452.1 g/mol
InChI Key: SEZRMOFHXBAJAW-UHFFFAOYSA-N
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Description

3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid is a complex organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline moiety or other parts of the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid is unique due to its specific substitution pattern and the presence of both bromine atoms and a quinazoline moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

918946-20-0

Molecular Formula

C17H12Br2N2O3

Molecular Weight

452.1 g/mol

IUPAC Name

3-(3,5-dibromo-4-quinazolin-6-yloxyphenyl)propanoic acid

InChI

InChI=1S/C17H12Br2N2O3/c18-13-5-10(1-4-16(22)23)6-14(19)17(13)24-12-2-3-15-11(7-12)8-20-9-21-15/h2-3,5-9H,1,4H2,(H,22,23)

InChI Key

SEZRMOFHXBAJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1OC3=C(C=C(C=C3Br)CCC(=O)O)Br

Origin of Product

United States

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